molecular formula C14H10FNO4 B4872241 4-nitrobenzyl 2-fluorobenzoate CAS No. 4457-42-5

4-nitrobenzyl 2-fluorobenzoate

Cat. No.: B4872241
CAS No.: 4457-42-5
M. Wt: 275.23 g/mol
InChI Key: IHFYEWZOGRAPDS-UHFFFAOYSA-N
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Description

4-nitrobenzyl 2-fluorobenzoate is an organic compound that belongs to the class of esters It is composed of a 4-nitrobenzyl group and a 2-fluorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitrobenzyl 2-fluorobenzoate typically involves the esterification of 4-nitrobenzyl alcohol with 2-fluorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-nitrobenzyl 2-fluorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-nitrobenzyl 2-fluorobenzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and hydrolases.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-nitrobenzyl 2-fluorobenzoate is unique due to the presence of both the nitrobenzyl and fluorobenzoate moieties. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations. The fluorine atom enhances the compound’s stability and resistance to metabolic degradation, making it valuable in various applications .

Properties

IUPAC Name

(4-nitrophenyl)methyl 2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO4/c15-13-4-2-1-3-12(13)14(17)20-9-10-5-7-11(8-6-10)16(18)19/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFYEWZOGRAPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901217730
Record name Benzoic acid, 2-fluoro-, (4-nitrophenyl)methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901217730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4457-42-5
Record name Benzoic acid, 2-fluoro-, (4-nitrophenyl)methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4457-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-fluoro-, (4-nitrophenyl)methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901217730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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